Technical Guide: (Azidomethyl)cyclopropane in Advanced Organic Synthesis
Technical Guide: (Azidomethyl)cyclopropane in Advanced Organic Synthesis
Executive Summary
(Azidomethyl)cyclopropane (CAS 76387-48-9), also known as cyclopropylmethyl azide, is a high-value synthetic synthon characterized by the juxtaposition of a high-energy azide functionality and a strained cyclopropane ring. In modern drug discovery, it serves two critical roles: as a bioorthogonal "click" chemistry handle and as a precursor to cyclopropyl-containing amines (isosteres of phenyl rings). This guide provides a rigorous technical analysis of its physicochemical properties, safety protocols for handling its high nitrogen content, and validated methodologies for its synthesis and application in triazole library generation.
Chemical Profile & Safety Architecture
Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | (Azidomethyl)cyclopropane | |
| CAS Number | 76387-48-9 | |
| Molecular Formula | C₄H₅N₃ | |
| Molecular Weight | 97.12 g/mol | |
| Boiling Point | ~105–107 °C (est.)[1] | Volatile liquid; co-distills with solvents. |
| Density | ~1.02 g/mL | Denser than typical ethereal solvents. |
| Solubility | DCM, THF, DMF, DMSO | Poor solubility in water. |
Critical Safety Analysis (C/N Ratio)
WARNING: HIGH ENERGY COMPOUND
The safety of organic azides is governed by the "Rule of Six" or the Carbon/Nitrogen ratio equation.
-
Calculation: (4 Carbon + 0 Oxygen) / 3 Nitrogen = 1.33
-
Risk Assessment: The ratio is significantly below 3 , indicating a severe explosion hazard . This compound contains high chemical potential energy and may decompose explosively under shock, friction, or rapid heating.
Mandatory Handling Protocols:
-
Scale Limit: Do not synthesize >500 mg in a single batch without a blast shield.
-
Isolation: Never distill to dryness. Store as a solution in a stable solvent (e.g., toluene or DCM) whenever possible.
-
Tools: Use only Teflon or glass tools. Metal spatulas can initiate decomposition via friction or formation of heavy metal azides.
-
Waste: Quench unreacted azide with phosphine or appropriate chemical reduction before disposal. Do not pour down the drain (reacts with copper/lead plumbing).
Synthesis & Production Pathways
The synthesis of (azidomethyl)cyclopropane relies on nucleophilic substitution (
Primary Route: Nucleophilic Displacement
The most robust route utilizes (bromomethyl)cyclopropane or cyclopropylmethyl mesylate.
Reagents:
-
Precursor: (Bromomethyl)cyclopropane (CAS 7051-34-5)[1]
-
Nucleophile: Sodium Azide (
) -
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve
(1.5 equiv) in anhydrous DMSO (0.5 M concentration relative to substrate). Note: DMSO accelerates rates significantly over DMF. -
Addition: Cool the solution to 0 °C. Add (bromomethyl)cyclopropane (1.0 equiv) dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 12–18 hours. Monitor by TLC (stain with phosphomolybdic acid; azide is not UV active) or GC-MS.
-
Workup (Critical for Safety):
-
Dilute reaction mixture with 5 volumes of water (dissolves DMSO/salts).
-
Extract 3x with Diethyl Ether (
). -
Wash combined organics with brine to remove residual DMSO.
-
Dry over
, filter, and concentrate carefully under reduced pressure at room temperature. STOP before the flask is dry.
-
-
Yield: Quantitative conversion is typical.
Visualized Synthesis Workflow
Figure 1: Synthetic pathway from alcohol or halide precursors to the azide target.
Chemical Reactivity & Mechanisms[2]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary utility of (azidomethyl)cyclopropane is as a "click" partner.[2] The cyclopropane ring remains intact during the CuAAC catalytic cycle, despite the ring strain (~27.5 kcal/mol). The triazole formation is orthogonal to the cyclopropyl group's stability.
Mechanism: The reaction proceeds via a copper(I) acetylide intermediate. The azide coordinates to the copper center, followed by a stepwise annealing sequence to form the metallacycle, which collapses to the 1,2,3-triazole.
Protocol (Standard Click Conditions):
-
Solvent: t-BuOH/Water (1:1).
-
Catalyst:
(1 mol%) + Sodium Ascorbate (10 mol%). -
Procedure: Mix alkyne (1.0 equiv) and (azidomethyl)cyclopropane (1.1 equiv). Add catalyst solution. Stir vigorously at RT for 2-4 hours.
-
Observation: Product often precipitates or can be extracted with EtOAc.
Cyclopropylcarbinyl Rearrangement (The "Clock")
A defining feature of the cyclopropylmethyl motif is its susceptibility to rearrangement if a carbocation or radical is generated at the methylene position.
-
Cationic Conditions: Treatment with strong acid can protonate the azide (or triazole), potentially leading to
loss and formation of a cyclopropylcarbinyl cation. This cation rapidly rearranges to the cyclobutyl cation or homoallyl cation. -
Stability: In CuAAC (neutral/basic) and Staudinger reduction, the ring is stable .
Reactivity Diagram
Figure 2: Divergent reactivity profile. Note the stability under Click conditions vs. instability under acidic conditions.
Applications in Drug Discovery[4][5][6][7]
Phenyl Isostere Strategy
The cyclopropane ring is often used as a bioisostere for phenyl rings in drug design. It occupies similar 3D space but with different electronic properties (sp2-like character of C-C bonds) and improved metabolic stability (blocking para-hydroxylation).
-
Workflow: Use (azidomethyl)cyclopropane to "click" a cyclopropylmethyl group onto a scaffold, replacing a benzyl group.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (MW < 100), this azide is ideal for FBDD. It allows for the rapid expansion of alkyne-tagged fragment libraries without significantly violating Lipinski's Rule of 5 (specifically MW and LogP).
References
-
BenchChem. (Azidomethyl)cyclopropane Properties and Applications. Retrieved from 2
-
Sigma-Aldrich. (Bromomethyl)cyclopropane Product Sheet & Safety Data. Retrieved from 1
-
The Scripps Research Institute. Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition.[3] Retrieved from 4
-
Organic Chemistry Portal. Synthesis of Cyclopropanes and Related Reactivity. Retrieved from 5
-
PubChem. 2-(Azidomethyl)cyclopropane-1-carboxylic acid (Derivative Data). Retrieved from 6
Sources
- 1. (ブロモメチル)シクロプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 5. Cyclopropane synthesis [organic-chemistry.org]
- 6. 2-(Azidomethyl)cyclopropane-1-carboxylic acid | C5H7N3O2 | CID 20505462 - PubChem [pubchem.ncbi.nlm.nih.gov]
